PEG5-(CH2CO2t-Butyl)2 PEG5-(CH2CO2t-Butyl)2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682452
InChI: InChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C
Molecular Formula: C20H38O9
Molecular Weight: 422.5 g/mol

PEG5-(CH2CO2t-Butyl)2

CAS No.:

Cat. No.: VC13682452

Molecular Formula: C20H38O9

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

PEG5-(CH2CO2t-Butyl)2 -

Specification

Molecular Formula C20H38O9
Molecular Weight 422.5 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3
Standard InChI Key OXGKWAKSCLGSMP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C

Introduction

Molecular Structure and Chemical Identity

Basic Chemical Profile

PEG5-(CH2CO2t-Butyl)2 is a homobifunctional PEG derivative characterized by a central PEG5 spacer flanked by two tert-butyl ester-terminated acetyl groups. Its systematic IUPAC name is tert-butyl 2-[2-(2-{2-[2-(2-tert-butoxy-2-oxoethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetate. Key identifiers include:

PropertyValueSource
CAS Registry Number211746-78-0
Molecular FormulaC₂₀H₃₈O₉
Molecular Weight422.51 g/mol
Purity≥95%
AppearanceColorless to pale yellow liquid

The PEG5 spacer consists of five ethylene oxide units (-CH₂CH₂O-)₅, conferring hydrophilicity and flexibility, while the tert-butyl esters act as acid-labile protecting groups for the terminal carboxylates .

Structural Features

  • PEG Backbone: The PEG5 chain (MW ~220 g/mol) reduces steric hindrance and improves aqueous solubility, critical for biocompatibility .

  • t-Butyl Ester Groups: These groups stabilize the compound during storage and synthetic workflows, deprotecting under mild acidic conditions (e.g., trifluoroacetic acid) to yield free carboxylic acids .

  • Symmetry: The homobifunctional design enables simultaneous conjugation at both termini, facilitating crosslinking or multivalent ligand attachment .

Synthesis and Manufacturing

Synthetic Pathways

PEG5-(CH2CO2t-Butyl)2 is synthesized via a multi-step process:

  • PEG5 Activation: Commercially available PEG5-diol is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the diester .

  • Purification: Chromatography or recrystallization removes unreacted reagents, yielding >95% purity .

  • Quality Control: NMR (¹H, ¹³C) and mass spectrometry validate structure and purity .

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to optimize yield and reduce side products. Key suppliers include AxisPharm and Santa Cruz Biotechnology, which offer custom synthesis services for research and industrial applications .

Physical and Chemical Properties

Solubility and Stability

PropertyValueSource
Solubility in Water>50 mg/mL (25°C)
Solubility in DMSOFully miscible
StabilityStable at -20°C (dry, inert atmosphere)
Deprotection pH<3 (trifluoroacetic acid)

The tert-butyl esters hydrolyze in acidic conditions, generating PEG5-(CH2CO2H)2, which reacts with amines via carbodiimide chemistry (e.g., EDC/NHS) .

Applications in Biomedical Research

Bioconjugation and Drug Delivery

PEG5-(CH2CO2t-Butyl)2 serves as a spacer in antibody-drug conjugates (ADCs), linking cytotoxic payloads to targeting moieties. For example:

  • ADC Design: The t-butyl esters protect carboxylates during synthesis, enabling controlled activation post-conjugation to antibodies .

  • Enhanced Pharmacokinetics: PEGylation reduces immunogenicity and prolongs circulation half-life of therapeutics .

Surface Functionalization

The compound modifies nanoparticles and medical devices:

  • Nanoparticle Coating: PEG5-(CH2CO2t-Butyl)2 creates stealth coatings on liposomes, reducing opsonization and improving tumor targeting .

  • Hydrogel Crosslinking: Deprotected carboxylates form amide bonds with amine-functionalized polymers, enabling tunable hydrogel mechanics .

Polymer Chemistry

As a monomer, it synthesizes degradable PEG-based copolymers for controlled drug release. For instance, block copolymers with PLA exhibit pH-dependent degradation in tumor microenvironments .

Hazard StatementPrecautionary MeasuresSource
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Comparative Analysis with Related PEG Linkers

CompoundFunctional GroupsKey ApplicationsAdvantages over PEG5-(CH2CO2t-Butyl)2
Azido-PEG5-CH2CO2t-BuAzide, t-Bu esterClick chemistryEnables strain-promoted cycloaddition
Tos-PEG5-CH2CO2t-BuTosyl, t-Bu esterNucleophilic substitutionFaster reaction kinetics
PEG5-(CH2CO2H)2Carboxylic acidsHydrogel synthesisNo deprotection required

Recent Advances and Future Directions

Targeted Cancer Therapies

A 2024 study demonstrated PEG5-(CH2CO2t-Butyl)2 in dual-drug conjugates for glioblastoma, achieving 60% tumor reduction in murine models .

Stimuli-Responsive Materials

pH-sensitive micelles using this linker released doxorubicin selectively at tumor sites (pH 6.5), minimizing off-target toxicity .

Challenges and Innovations

  • Scalability: Continuous-flow systems are being optimized to reduce production costs .

  • Novel Deprotection Strategies: Photoacid generators enable spatiotemporal control over carboxylate activation .

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